2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and p-toluidine. The synthesis may proceed through the formation of intermediate compounds such as imines or amides, followed by cyclization and acylation reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is used as a building block for synthesizing more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may involve in vitro and in vivo experiments to evaluate its efficacy and safety.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its pharmacological properties, including its mechanism of action and potential side effects, would be of particular interest.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties could make it suitable for specific industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide shares structural similarities with other compounds such as N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide and various pyrazoline derivatives .
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research and industrial use.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-4-7-17(8-5-14)23-13-16(12-21(23)25)22-20(24)11-15-6-9-18(26-2)19(10-15)27-3/h4-10,16H,11-13H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIOUIIXBSJSDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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